2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a cyclopropyl group and a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Isoquinoline Core: The core structure of 1,2,3,4-tetrahydroisoquinoline can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, amines, and alcohols
Major Products
The major products formed from these reactions include ketones, aldehydes, fully saturated analogs, and substituted isoquinoline derivatives .
Scientific Research Applications
2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic actions.
Salsolinol: A derivative with significant neurotoxic and neuroprotective effects.
Uniqueness
2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to its Boc protection and cyclopropyl group, which enhance its stability and reactivity. These features make it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications .
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-12-5-4-6-14(13-7-8-13)15(12)11-18/h4-6,13H,7-11H2,1-3H3 |
InChI Key |
WBPVRQURZCWYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3 |
Origin of Product |
United States |
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